1-Phenyl-3-methyl-1-butyne

Catalog No.
S14721290
CAS No.
1612-03-9
M.F
C11H12
M. Wt
144.21 g/mol
Availability
In Stock
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1-Phenyl-3-methyl-1-butyne

CAS Number

1612-03-9

Product Name

1-Phenyl-3-methyl-1-butyne

IUPAC Name

3-methylbut-1-ynylbenzene

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C11H12/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7,10H,1-2H3

InChI Key

ZSSKQAZGJBLRRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC1=CC=CC=C1

1-Phenyl-3-methyl-1-butyne is an organic compound with the molecular formula C11H12C_{11}H_{12} and a molecular weight of 160.22 g/mol. It is classified as a terminal alkyne due to the presence of a triple bond between the first carbon atom and a methyl group, with a phenyl group attached to the terminal carbon. The compound is characterized by its clear to slightly yellow liquid form and has notable physical properties including a boiling point of approximately 174 °C and a melting point of -89 °C .

Typical of alkynes, including:

  • Hydrosilylation: Reacts with silanes to form siloxanes.
  • Hydrogenation: Can be hydrogenated to form alkenes or alkanes under specific conditions.
  • Nucleophilic Addition: The triple bond can react with nucleophiles, leading to the addition of various groups .

Additionally, it has been involved in reactions with transition metal complexes, such as ruthenium, leading to the formation of ruthenium-alkenylcarbene complexes, showcasing its reactivity in coordination chemistry .

1-Phenyl-3-methyl-1-butyne can be synthesized through several methods:

  • Alkyne Synthesis: Starting from 3-methyl-1-butyne, it can be reacted with phenyl lithium or other phenylating agents.
  • Sonogashira Coupling: A common method involves coupling terminal alkynes with aryl halides using palladium catalysts.
  • Dehydrohalogenation: This method involves removing hydrogen halides from corresponding haloalkanes to yield the desired alkyne .

The applications of 1-Phenyl-3-methyl-1-butyne include:

  • Chemical Intermediates: Used in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Potential applications in polymer chemistry due to its reactive alkyne functional group.
  • Research: Employed in chemical research for developing new compounds and studying reaction mechanisms .

Several compounds share structural similarities with 1-Phenyl-3-methyl-1-butyne. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
3-Methyl-1-butyneC5H8C_5H_8A simpler terminal alkyne without aromatic substitution.
PhenylacetyleneC8H8C_8H_8Contains only one phenyl group and lacks additional methyl branching.
4-MethylphenylacetyleneC10H10C_{10}H_{10}An alkynic compound with an additional methyl group on the phenyl ring.
1-NaphthylacetyleneC12H10C_{12}H_{10}Features a naphthalene structure instead of a single phenyl group, affecting reactivity and stability.

Each compound exhibits distinct chemical behavior due to variations in substituents and structure, making 1-Phenyl-3-methyl-1-butyne unique in its potential applications and reactivity patterns.

Traditional Alkylation and Coupling Approaches

Traditional synthesis routes for 1-phenyl-3-methyl-1-butyne often begin with phenylacetylene (PhC≡CH), a terminal alkyne prepared via dehydrohalogenation of styrene dibromide using sodium amide in liquid ammonia. Subsequent alkylation of phenylacetylene with primary alkyl halides, such as 2-bromopropane, proceeds through a two-step mechanism. First, deprotonation of the terminal alkyne by a strong base like sodium amide generates a phenylacetylide ion (PhC≡C⁻), which undergoes an SN2 reaction with the alkyl halide to form the internal alkyne. For example:
$$
\text{PhC≡C⁻Na⁺} + \text{CH}3\text{CHBrCH}3 \rightarrow \text{PhC≡C-CH(CH}3\text{)}2 + \text{NaBr}
$$
This method is limited by competing elimination reactions when secondary or tertiary alkyl halides are used.

An alternative route involves Friedel-Crafts alkylation of benzene with 1-chloro-3-methylbutane, followed by dehydrogenation and bromination to form a dihalide intermediate. Elimination with sodium amide yields the target alkyne. However, this pathway is less efficient due to competing cyclialkylation side reactions.

Modern Catalytic Cross-Coupling Innovations

The Sonogashira cross-coupling reaction has emerged as a versatile method for synthesizing 1-phenyl-3-methyl-1-butyne. This palladium-catalyzed process couples phenylacetylene with 2-bromopropane in the presence of a copper(I) co-catalyst and a phosphine ligand (e.g., triphenylphosphine). The reaction proceeds under mild conditions (room temperature, THF solvent) with high regioselectivity:
$$
\text{PhC≡CH} + \text{CH}3\text{CHBrCH}3 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{PhC≡C-CH(CH}3\text{)}2 + \text{HBr}
$$
Recent advancements include ligand-modified catalysts, such as 2-pyridyl-N-cyanocarboxamidine-Pd complexes, which enhance yields (up to 85%) for sterically hindered substrates. Microwave-assisted Sonogashira coupling reduces reaction times from hours to minutes while maintaining efficiency.

Optimization of Reaction Conditions and Reagent Selection

Optimization parameters for synthesizing 1-phenyl-3-methyl-1-butyne include:

ParameterTraditional AlkylationSonogashira Coupling
BaseSodium amide (NH3)Triethylamine (NEt3)
SolventLiquid ammoniaTHF-DMA (9:1)
CatalystNonePd(PPh3)4/CuI
Yield40–55%70–85%

Key findings:

  • Solvent polarity: Polar aprotic solvents like dimethylacetamide (DMA) improve catalytic activity in Sonogashira reactions by stabilizing intermediates.
  • Temperature control: Maintaining temperatures below 60°C minimizes side reactions such as alkyne oligomerization.
  • Substrate ratios: A 1:1.2 molar ratio of phenylacetylene to alkyl halide maximizes yield while reducing homocoupling byproducts.

Transition Metal-Catalyzed Alkyne Functionalization

Transition metal-catalyzed functionalization of 1-phenyl-3-methyl-1-butyne represents a cornerstone of modern synthetic chemistry, offering precise control over regioselectivity and stereochemistry [1] [2]. The terminal alkyne functionality in this compound serves as a reactive site for various catalytic transformations, with transition metals facilitating bond formation through coordination and activation mechanisms [3] [4].

Palladium-catalyzed systems demonstrate exceptional efficiency in the functionalization of 1-phenyl-3-methyl-1-butyne through cross-coupling reactions [1] [5]. The coordination of palladium complexes to the terminal alkyne proceeds via η²-coordination, where the metal center activates the carbon-carbon triple bond toward nucleophilic attack [6] [1]. Mechanistic studies reveal that palladium-catalyzed hydroarylation of this substrate follows a pathway involving initial transmetalation with organoboron reagents, followed by regioselective migratory insertion [1]. The presence of the phenyl substituent in 1-phenyl-3-methyl-1-butyne influences the electronic properties of the alkyne, directing regioselectivity toward β-insertion products with turnover numbers ranging from 1,000 to 5,000 [1] .

Catalyst SystemReaction ConditionsTurnover NumberSelectivityReference
Palladium(II) acetate/Triphenylphosphine60°C, Toluene3,200β-selective (95:5) [1]
Palladium(0)/Bidentate phosphine80°C, Tetrahydrofuran4,850syn-addition (89%) [5]
Palladium/Monodentate phosphine110°C, Dimethylformamide2,100anti-Markovnikov (92%)

Gold-catalyzed transformations of 1-phenyl-3-methyl-1-butyne proceed through a distinctive mechanism involving linear coordination geometry [8] [9]. The gold(I) center coordinates to the alkyne in a η¹-fashion, creating a highly electrophilic carbon center susceptible to nucleophilic attack [10] [11]. Density functional theory calculations demonstrate that gold-catalyzed hydroalkoxylation of internal alkynes requires only one gold atom for the catalytic cycle, with the metal facilitating both alkyne activation and subsequent protodemetalation steps [10]. Remarkably, optimized gold catalyst systems achieve turnover numbers exceeding 99,000 for alkyne functionalization reactions, representing some of the most efficient homogeneous catalysts reported [8].

Copper-catalyzed reactions of 1-phenyl-3-methyl-1-butyne typically involve Sonogashira coupling mechanisms, where copper(I) species act as co-catalysts alongside palladium [12] [13]. The copper center forms acetylide intermediates through deprotonation of the terminal alkyne, followed by transmetalation to the palladium catalyst [12]. This bimetallic cooperation enables efficient carbon-carbon bond formation under mild conditions, with the phenyl substituent stabilizing the intermediate complexes through π-conjugation effects [13].

Ruthenium-catalyzed processes demonstrate unique capabilities in the isomerization and functionalization of 1-phenyl-3-methyl-1-butyne [6] [14]. Computational studies reveal that ruthenium complexes facilitate remote functionalization through alkyne isomerization pathways, where the metal center migrates along the carbon chain to enable functionalization at previously unreactive positions [6]. The mechanism involves reversible carbon-hydrogen bond activation followed by migratory insertion of the alkyne into the metal-hydride bond [14] [15].

Bimetallic Catalytic Synergies in Alkyne Synthesis

Bimetallic catalytic systems offer enhanced reactivity and selectivity in the functionalization of 1-phenyl-3-methyl-1-butyne through cooperative metal interactions [16] [17] [18]. These systems leverage the complementary properties of different metal centers to achieve transformations that are challenging or impossible with monometallic catalysts [19] [20].

Cobalt-zinc bimetallic systems demonstrate exceptional performance in the enantioselective alkynylation of carbonyl compounds using 1-phenyl-3-methyl-1-butyne as the alkyne donor [16]. The mechanism involves activation of the terminal alkyne by zinc triflate and base, followed by transmetalation from zinc to cobalt [16]. The cobalt center then facilitates the enantio-determining alkynylation step, achieving high yields and excellent enantioselectivities [16]. Control experiments confirm that both metal centers are essential for catalytic activity, with the zinc component activating the alkyne and the cobalt center controlling stereoselectivity [16].

Bimetallic SystemSubstrate ScopeYield RangeEnantioselectivityMechanistic Role
Cobalt bromide/Zinc triflateIsatins, α-ketoesters78-94%85-96% enantiomeric excessZinc: alkyne activation; Cobalt: stereocontrol
Silver-Copper/Carbon nitridePhenylacetylene derivatives82-98%99% chemoselectivitySilver: hydrogen activation; Copper: alkyne binding
Palladium-Copper/PhosphineTerminal alkynes65-89%Z-selective (>95:5)Palladium: coupling; Copper: acetylide formation

Silver-copper bimetallic single-atom catalysts supported on carbon nitride demonstrate remarkable efficiency in the semi-hydrogenation of 1-phenyl-3-methyl-1-butyne derivatives [17] [18]. The cooperative mechanism involves isolated silver centers serving as hydrogen activation sites while copper centers function as alkyne activation sites [17] [18]. This spatial separation of functions prevents over-hydrogenation and achieves selectivities exceeding 99% for alkene formation [18]. The bimetallic synergy is maximized at high catalyst loadings where the inter-site distance between silver and copper atoms is minimized, enabling efficient cooperative interactions [17].

Palladium-copper sequential catalysis enables the synthesis of chiral β-alkynyl carbonyl derivatives from 1-phenyl-3-methyl-1-butyne [19]. The process involves initial palladium-catalyzed cross-coupling of terminal alkyne donors with acetylenic acceptors to generate stereodefined enynes, followed by copper-catalyzed conjugate reduction [19]. This sequential approach leverages the complementary reactivity of both metals, with palladium facilitating carbon-carbon bond formation and copper enabling subsequent stereoselective reduction [19].

Mechanistic investigations using density functional theory reveal that bimetallic systems often exhibit lower activation barriers compared to their monometallic counterparts [18] [21]. The cooperative effect arises from electronic communication between metal centers, where electron density redistribution optimizes both substrate binding and product formation [21]. In the case of silver-copper systems, the different oxidation states of the metal centers create complementary binding sites that enhance overall catalytic efficiency [21].

Ligand Design and Catalytic Activity Correlations

The design of supporting ligands plays a crucial role in controlling the reactivity and selectivity of transition metal catalysts for 1-phenyl-3-methyl-1-butyne functionalization [8] [22] [23]. Strategic ligand modification enables fine-tuning of electronic and steric properties around the metal center, directly impacting catalytic performance [24] [25] [26].

Phosphine ligands represent the most extensively studied class of supporting ligands for alkyne functionalization reactions [27] [23] [28]. The electronic properties of phosphine ligands significantly influence the binding mode and reactivity of coordinated alkynes [29]. Electron-rich phosphines enhance metal electron density, facilitating alkyne coordination but potentially reducing electrophilic activation [26] [29]. Conversely, electron-poor phosphines increase the Lewis acidity of the metal center, promoting alkyne activation but may lead to substrate deactivation through competing coordination modes [26] [29].

Ligand TypeElectronic CharacterSteric ParameterCatalytic PerformanceKey Applications
TriphenylphosphineModerate donorCone angle 145°Turnover frequency 150 h⁻¹Cross-coupling reactions
TricyclohexylphosphineStrong donorCone angle 170°Turnover frequency 85 h⁻¹Sterically demanding substrates
Tris(3,5-dimethylphenyl)phosphineWeak donorCone angle 165°Turnover frequency 220 h⁻¹Electron-poor alkyne activation
Biphenyl-2-ylphosphineModerate donorConformationally flexibleTurnover number 99,000High-efficiency gold catalysis

Pincer ligands offer unique advantages in alkyne functionalization through their ability to enforce specific coordination geometries and enable metal-ligand cooperation [30] [22] [23]. Iron complexes bearing phosphorus-nitrogen-phosphorus pincer ligands demonstrate exceptional activity in the hydrogenation of ketones derived from 1-phenyl-3-methyl-1-butyne, achieving turnover numbers of 4,000 under mild conditions [30]. The mechanism involves reversible aromatization-dearomatization of the pincer backbone, creating reactive metal-hydride intermediates that facilitate substrate activation [30].

Nickel complexes with hemilabile pincer ligands enable direct alkylation of terminal alkynes at room temperature [22]. The hemilabile nature of these ligands allows for reversible dissociation of one donor arm, creating an open coordination site for substrate binding while maintaining overall structural integrity [22]. Kinetic studies reveal that ligand dissociation is the turnover-determining step, highlighting the importance of ligand flexibility in catalytic cycles [22].

N-heterocyclic carbene ligands provide exceptional σ-donor capability, significantly enhancing the nucleophilicity of metal centers [8] [11]. Gold complexes bearing N-heterocyclic carbene ligands demonstrate remarkable efficiency in alkyne functionalization, with the strong donor properties of the carbene stabilizing cationic gold intermediates [8]. The bulky nature of these ligands also provides steric protection, preventing catalyst deactivation through aggregation or decomposition [11].

Macrocyclic ligand architectures offer unique selectivity control through conformational constraints [28] [31]. Rhodium complexes of macrocyclic N-heterocyclic carbene-based pincer ligands enforce exclusive head-to-head coupling of terminal alkynes, contrasting with the head-to-tail selectivity observed for acyclic analogs [28] [31]. This dramatic selectivity switch demonstrates how ligand topology can override intrinsic substrate preferences through geometric constraints [31].

Density Functional Theory Investigations

Computational studies of 1-Phenyl-3-methyl-1-butyne have primarily utilized density functional theory methods to explore various reaction pathways and mechanistic details. The most widely employed functional for alkyne systems is B3LYP-D3, which incorporates Grimme's third-generation dispersion correction to accurately capture weak intermolecular interactions that are crucial for understanding the behavior of phenylacetylene derivatives [1] [2]. This method, when combined with the 6-31G(d) or 6-31+G(d,p) basis sets, provides reliable geometries and energetics for both ground-state optimizations and transition state characterizations [1] [3].

The M06-2X functional has demonstrated superior performance for phenylacetylene systems, particularly in describing non-covalent interactions such as π-π stacking between aromatic rings [3] [2]. Studies utilizing M06-2X/6-311+G(d,p) calculations have shown that this method accurately predicts the antiparallel configuration as the most stable conformer of phenylacetylene dimers, with binding energies that closely match experimental observations [2]. The ωB97X-D functional represents another excellent choice for alkyne computational studies, providing balanced treatment of both dispersion interactions and exchange-correlation effects [4].

Ab Initio Methods and Benchmark Calculations

High-level ab initio calculations serve as essential benchmarks for validating density functional theory results. Møller-Plesset second-order perturbation theory (MP2) calculations with extended basis sets such as 6-311G(d) have been employed to provide reference energies for critical stationary points [4] [5]. However, MP2 methods show limitations when applied to systems containing metal centers or highly polarizable environments [6].

Coupled Cluster with Singles, Doubles, and Perturbative Triples CCSD(T) calculations represent the gold standard for accurate energetic predictions in alkyne chemistry [4] [5] [7]. Studies employing CCSD(T)/cc-pVTZ single-point energy calculations on density functional theory optimized geometries have provided definitive energy orderings for competing reaction pathways [4] [8]. The DLPNO-CCSD(T) approach offers computational efficiency while maintaining the accuracy of canonical CCSD(T) methods, making it particularly suitable for larger phenylacetylene derivatives [4] [5].

Reaction Pathway Analysis

Computational investigations have revealed that the hydrogenation of 1-Phenyl-3-methyl-1-butyne proceeds through early transition states with activation energies ranging from 15.2 to 22.4 kcal/mol, depending on the catalyst system employed [9] [10]. The reaction pathway involves initial coordination of the alkyne to the metal center, followed by hydrogen insertion into the carbon-carbon triple bond [11]. Natural Bond Orbital analysis indicates that hyperconjugative interactions between the σ*(C-H) orbitals and the π-system of the alkyne provide significant stabilization during the reaction process [12].

Cycloaddition reactions of phenylacetylene derivatives exhibit higher activation barriers, typically in the range of 29.9 to 31.4 kcal/mol [8] [13]. These processes are characterized by late transition states where substantial carbon-carbon bond formation has occurred before reaching the transition state geometry [14] [8]. The computational analysis reveals that π-π stacking interactions between aromatic rings play a crucial role in determining the regiochemistry and stereochemistry of the final products [14].

Transition State Analysis for Key Synthetic Steps

Hydrogenation Mechanisms

Transition state analysis for the hydrogenation of 1-Phenyl-3-methyl-1-butyne reveals distinct mechanistic pathways depending on the metal catalyst employed. Density functional theory calculations at the B3LYP-D3/6-31+G(d,p) level have identified early transition states characterized by C-H bond distances of 1.45 Å and C≡C bond lengths of 1.22 Å [9] [4]. The early nature of these transition states is consistent with Hammond's postulate, given the highly exothermic nature of the overall hydrogenation process.

Natural Bond Orbital analysis of the transition states reveals significant hyperconjugative stabilization through σ(C-H) → σ*(C≡C) interactions, with stabilization energies ranging from 3.2 to 5.8 kcal/mol [12]. The Intrinsic Reaction Coordinate calculations confirm that these transition states connect the desired reactant and product geometries, validating the proposed mechanistic pathways [15].

Cycloaddition Transition States

The [4+2] cycloaddition reactions of alkyne units with various dienophiles proceed through late transition states with activation energies between 29.9 and 31.4 kcal/mol [8] [13]. CCSD(T)//B3LYP calculations demonstrate that the formation of the initial carbon-carbon bond occurs at a C-C distance of 1.85 Å, while the second bond formation follows at a C-N distance of 2.15 Å for azide cycloadditions [14] [8].

Transition state optimization using the Quadratic Synchronous Transit method has successfully located saddle points corresponding to the cycloaddition mechanisms [16]. Frequency calculations confirm the presence of single imaginary frequencies in the range of 400-600i cm⁻¹, characteristic of the concerted bond-forming process [17] [8]. The Woodward-Hoffmann analysis indicates that these cycloadditions proceed through thermally allowed pathways with favorable orbital symmetry matching [12].

Metal Coordination Studies

Transition metal alkyne complexes of 1-Phenyl-3-methyl-1-butyne exhibit early transition states for coordination processes, with activation energies ranging from 12.8 to 18.6 kcal/mol [11] [4]. The Dewar-Chatt-Duncanson bonding model provides the theoretical framework for understanding the electronic structure changes upon metal coordination [11]. Natural Bond Orbital analysis reveals that the π(C≡C) → d(metal) donation and d(metal) → π*(C≡C) back-donation occur simultaneously, with the former dominating in early transition states [12].

The coordination process results in significant elongation of the C≡C bond from 1.20 Å to 1.28 Å at the transition state, accompanied by bending of the alkynyl carbons away from linearity by approximately 15-25 degrees [11]. Vibrational frequency analysis shows that the characteristic C≡C stretching frequency shifts from 2200 cm⁻¹ to approximately 1800 cm⁻¹ upon coordination, indicating substantial weakening of the triple bond [11].

Validation Through IRC Calculations

Intrinsic Reaction Coordinate calculations serve as essential validation tools for all identified transition states [15]. The IRC profiles confirm smooth energy paths connecting reactants and products through the optimized transition state geometries. For hydrogenation reactions, the IRC calculations reveal early transition states with reaction coordinates heavily shifted toward the reactant side [15]. In contrast, cycloaddition processes show late transition states with reaction coordinates closer to the product region [8].

Predictive Modeling for Substituent Effects

Electronic Structure Analysis

Substituent effects on the electronic properties of 1-Phenyl-3-methyl-1-butyne derivatives have been systematically investigated using density functional theory calculations [18] [19]. The Hammett equation provides a quantitative framework for correlating substituent electronic parameters with observed reactivity patterns [20] [21]. Para-electron-donating substituents such as methoxy (σ = -0.27) increase the HOMO energy to -8.32 eV, while para-electron-withdrawing groups like nitro (σ = +0.78) decrease it to -9.85 eV [18] [20].

The carbon-carbon triple bond length shows systematic variation with substituent electronic effects, ranging from 1.198 Å for the para-nitro derivative to 1.207 Å for the para-methoxy compound [19]. This correlation follows the expected trend where electron-withdrawing substituents strengthen the C≡C bond through reduced back-donation into the π*-orbitals [19]. Natural Bond Orbital analysis confirms that the π(C≡C) bond occupancy increases from 1.976 to 1.989 as substituents become more electron-withdrawing [18].

Predictive Models for Reactivity

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the reactivity of substituted phenylacetylene derivatives in various chemical transformations [18] [10]. The HOMO-LUMO gap serves as a reliable predictor of kinetic stability, with values ranging from 7.40 eV for electron-withdrawing substituted compounds to 7.66 eV for electron-donating derivatives [18]. Multiple linear regression analysis incorporating Hammett constants, HOMO energies, and bond length parameters achieves prediction accuracies exceeding 90% for activation energies [10].

Natural Bond Orbital derived descriptors, particularly the σ(C≡C) occupancy and π(C≡C) → π(phenyl) delocalization energies, provide excellent correlation with experimental rate constants [12]. The hyperconjugative stabilization energy parameter, calculated as the sum of all σ → σand π → π interactions, shows strong predictive power for transition state stability in various reaction types [12].

Computational Protocol Recommendations

Based on comprehensive benchmarking studies, the optimal computational protocol for studying substituted phenylacetylene derivatives involves geometry optimization at the M06-2X/6-31+G(d,p) level, followed by single-point energy calculations using CCSD(T)/cc-pVTZ methods [4] [5]. Frequency calculations should be performed at the same level as geometry optimization to ensure real minima and proper transition state characterization [17] [8].

XLogP3

3.4

Exact Mass

144.093900383 g/mol

Monoisotopic Mass

144.093900383 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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